(S)-PNU-282987 hydrochloride

α7 nAChR selectivity α4β2 nAChR GTS-21

Non-selective α7 agonists confound experimental interpretation. (S)-PNU-282987 hydrochloride eliminates this with rigorous selectivity: • α7 Ki = 26 nM; no functional activity at α4β2 (≤100 μM), α1β1γδ or α3β4 (IC50 ≥ 60 μM) • Defined 5-HT3 antagonism (IC50 = 4541 nM) enables precise experimental control • Validated in vivo: rapid brain penetration, oral bioavailability, cognitive & neuroprotection models Supplied with full analytical documentation for reproducible results.

Molecular Formula C14H18Cl2N2O
Molecular Weight 301.2 g/mol
CAS No. 123464-89-1
Cat. No. B1678930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-PNU-282987 hydrochloride
CAS123464-89-1
SynonymsN-((3R)-1-Azabicyclo(2.2.2)oct-3-yl)-4-chlorobenzamide hydrochloride
PNU 282987
PNU-282987
PNU282987
Molecular FormulaC14H18Cl2N2O
Molecular Weight301.2 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m0./s1
InChIKeyHSEQUIRZHDYOIX-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-PNU-282987 Hydrochloride: Selective α7 nAChR Agonist


(S)-PNU-282987 hydrochloride is a potent and highly selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors (α7 nAChRs) [1]. It exhibits high affinity for the rat α7 nAChR with a Ki of 26 nM, while displaying negligible activity at α1β1γδ and α3β4 nAChRs (IC50 ≥ 60 μM) [2]. The compound is also a functional antagonist of the 5-HT3 receptor (IC50 = 4541 nM) . PNU-282987 is widely used as a pharmacological tool to investigate the roles of α7 nAChRs in sensory gating, learning and memory, cognitive functions, and neuropsychiatric disorders including schizophrenia and Alzheimer's disease .

(S)-PNU-282987 Selectivity vs Other α7 Agonists


While several compounds are described as α7 nAChR agonists, their selectivity profiles, functional activities, and pharmacokinetic properties vary substantially, directly impacting experimental reproducibility and translational relevance. Generic substitution with other α7 agonists, such as GTS-21, PHA-543613, or EVP-6124, can introduce confounding variables due to significant differences in receptor subtype selectivity (e.g., α4β2 vs α7 affinity ratios) [1], functional potency (full vs partial agonism) [2], and off-target activities [3]. Furthermore, critical properties such as brain penetration kinetics and oral bioavailability, which are essential for in vivo studies, differ markedly among these compounds [4]. The quantitative evidence presented below delineates the specific, verifiable differentiation of (S)-PNU-282987 hydrochloride, guiding informed selection for precise experimental outcomes.

(S)-PNU-282987: Head-to-Head Evidence vs Key α7 Agonists


α7 vs α4β2 Selectivity Advantage Over GTS-21

PNU-282987 demonstrates a significantly wider selectivity window for α7 over α4β2 nAChRs compared to the comparator GTS-21. GTS-21 exhibits comparable affinity for both α7 and α4β2 nAChRs, with Ki values of 20 nM for human α4β2 and 19 nM for rat α4β2 [1]. In contrast, PNU-282987 shows no reported affinity for α4β2 nAChRs up to concentrations of 100 μM in functional assays [2]. This stark difference in selectivity profile is critical for studies where α4β2-mediated effects could confound interpretation of α7-specific pharmacology.

α7 nAChR selectivity α4β2 nAChR GTS-21 receptor binding

5-HT3 Receptor Functional Antagonism Profile

PNU-282987 possesses a well-characterized, moderate affinity for the 5-HT3 receptor (Ki = 930 nM) and acts as a functional antagonist with an IC50 of 4541 nM [REFS-1, REFS-2]. This is a consistent and quantifiable off-target activity that differentiates it from other α7 agonists, such as PHA-543613, which is reported to have a cleaner selectivity profile against 5-HT3 receptors in some assays [2]. While PNU-282987 is inactive against a broad panel of other receptors (monoamine, muscarinic, glutamate, GABA) at 1 μM, its 5-HT3 antagonism is a notable and measurable characteristic that may contribute to its overall in vivo effects or require careful consideration in experimental design.

5-HT3 receptor functional antagonism off-target activity selectivity panel

Neuroprotective Efficacy Comparison with PHA-543613 in ICH Model

In a direct head-to-head comparison within a mouse model of intracerebral hemorrhage (ICH), treatment with 12 mg/kg of PNU-282987 produced improvements in neurological outcome and reductions in brain edema that were comparable to those achieved with the same dose of PHA-543613 (12 mg/kg) [1]. Both compounds demonstrated significant benefits versus vehicle control at 24 and 72 hours post-surgery (P<0.05). This evidence confirms that PNU-282987 provides equivalent in vivo efficacy to a leading α7 agonist in a robust neuroprotection model, validating its utility for such applications.

intracerebral hemorrhage neuroprotection in vivo efficacy PHA-543613

α7-5-HT3 Chimera Functional Potency Benchmark

PNU-282987 activates the α7-5-HT3 chimeric receptor with an EC50 of 128-154 nM, a standard functional assay used to benchmark α7 nAChR agonist activity in high-throughput settings [REFS-1, REFS-2]. This functional potency is consistent across multiple studies and serves as a key comparator metric. In contrast, the partial agonist EVP-6124 (Encenicline) is approximately 300-fold more potent than the natural agonist acetylcholine (ACh, Ki=3 μM) , but its EC50 in the same chimera assay is not directly comparable or reported, making cross-compound potency comparisons challenging. PNU-282987's well-documented EC50 provides a reliable, quantifiable benchmark for functional activation in cell-based assays.

α7-5-HT3 chimera functional assay EC50 potency comparison

Brain Penetration and Oral Bioavailability Properties

PNU-282987 is characterized by rapid brain penetration and high oral bioavailability in rat models [1]. These properties are essential for in vivo studies where central nervous system (CNS) target engagement and convenient dosing are required. While other α7 agonists like PHA-543613 also demonstrate brain penetration , the specific pharmacokinetic profile of PNU-282987 has been validated in numerous preclinical studies, confirming its suitability as a robust in vivo tool compound for investigating α7 nAChR-mediated behaviors and neuropharmacology.

pharmacokinetics brain penetration oral bioavailability in vivo tool

(S)-PNU-282987: Optimal Research Applications


α7-Specific Mechanisms in Cognitive and Sensory Gating

Given its high selectivity for α7 over α4β2 nAChRs (no functional activity at α4β2 up to 100 μM [1]), (S)-PNU-282987 hydrochloride is ideally suited for studies aimed at isolating the specific contribution of α7 nAChRs to cognitive processes, auditory sensory gating, and hippocampal synaptic plasticity. The compound's ability to reverse amphetamine-induced gating deficits in anesthetized rats [2] and its well-documented effects on learning and memory tasks make it a preferred tool over less selective agonists like GTS-21, which may confound results with α4β2-mediated effects [3].

Neuroprotection and Neuroinflammation Models

The compound's rapid brain penetration and high oral bioavailability [4], combined with its demonstrated efficacy in neuroprotection models such as intracerebral hemorrhage [5] and Parkinson's disease [6], position it as an excellent candidate for in vivo studies of neurodegenerative and neuroinflammatory conditions. Its well-characterized functional antagonism at 5-HT3 receptors (Ki = 930 nM, IC50 = 4541 nM) [7] also provides a defined off-target profile that can be accounted for in experimental designs investigating complex neurological disorders.

α7 Agonist Activity Benchmarking in Standard Assays

The widely reported and consistent EC50 value of 128-154 nM in the α7-5-HT3 chimera assay [8] establishes (S)-PNU-282987 hydrochloride as a reliable positive control and benchmark for functional activity in high-throughput screening and receptor pharmacology studies. This standardized metric allows for direct comparison with novel compounds and facilitates the replication of published findings, a critical advantage over agonists with less defined or variably reported functional potencies.

Anti-Inflammatory and Immune Modulation Studies

PNU-282987 has demonstrated anti-inflammatory effects in various models, including reducing proinflammatory mediators (iNOS, IL-6, TNF-α) in the brain and gut of Parkinson's disease models [6] and attenuating airway inflammation [9]. Its well-defined selectivity for α7 nAChRs and its quantifiable 5-HT3 receptor interaction [7] make it a precise tool for dissecting the cholinergic anti-inflammatory pathway and exploring the therapeutic potential of α7 nAChR modulation in inflammatory diseases.

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